Drug-Likeness Physicochemical Profile: Furan-2-yl(4-((4-(furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)methanone vs. Naphthalene Analog
The target compound's physicochemical properties offer a quantifiable advantage in drug-likeness over bulkier analogs. It has a lower molecular weight (343.4 g/mol) and a more favorable lipophilicity (clogP = 1.63) compared to the naphthalene-containing analog (4-((4-(Furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)(naphthalen-1-yl)methanone, which has a molecular weight of 403.5 g/mol . This 60.1 g/mol difference and lower logP improve the target compound's compliance with Lipinski's Rule of Five, predicting better oral absorption and permeability in early-stage screening [1].
| Evidence Dimension | Physicochemical drug-likeness profile |
|---|---|
| Target Compound Data | MW = 343.4 g/mol; clogP = 1.63; TPSA = 82.27 Ų |
| Comparator Or Baseline | (4-((4-(Furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)(naphthalen-1-yl)methanone: MW = 403.5 g/mol; (2-Fluorophenyl) analog: MW = 381.4 g/mol |
| Quantified Difference | MW difference: -60.1 g/mol vs. naphthalene analog; -38.0 g/mol vs. 2-fluorophenyl analog |
| Conditions | Calculated descriptors from SMILES; standard drug-likeness filters. |
Why This Matters
Lower molecular weight and optimal lipophilicity are primary criteria for selecting lead-like compounds in high-throughput screening libraries, favoring this compound over heavier, more lipophilic analogs.
- [1] Sildrug Database. EOS77448: Physicochemical Descriptor Calculation. Institute of Biochemistry and Biophysics, Polish Academy of Sciences. View Source
